2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide
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Description
2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Thionation-Cyclization
Researchers Kumar, Parameshwarappa, and Ila (2013) reported an efficient route for synthesizing thiazoles, involving chemoselective thionation-cyclization of functionalized enamides. This method provides a useful approach for introducing various functional groups into thiazoles, which are important heterocyclic compounds in medicinal chemistry (Kumar, Parameshwarappa, & Ila, 2013).
Inhibition of Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, by various compounds including 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide. This type of inhibition is significant in the context of immunosuppression and antirheumatic drugs (Knecht & Löffler, 1998).
Antimicrobial Dyes and Textile Finishing
Shams, Mohareb, Helal, and Mahmoud (2011) synthesized novel antimicrobial dyes based on enaminone and enaminonitrile moieties, including derivatives of the 2-cyano compound. These dyes showed significant antimicrobial activity and were used for dyeing textiles, highlighting their potential in textile finishing and infection control (Shams et al., 2011).
Bruton's Tyrosine Kinase Inhibition
A study by Ghosh, Jennissen, Zheng, and Uckun (2000) discussed the synthesis of analogs of leflunomide metabolites, including compounds structurally related to 2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide. These compounds were potent inhibitors of Bruton's tyrosine kinase (BTK), important in the context of certain types of leukemia (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Synthesis of Heterocyclic Compounds
In 2011, Thabet, Helal, Salem, and Abdelaal synthesized a series of aminothiazoles and thiazolylacetonitrile derivatives, utilizing 2-cyano compounds as key intermediates. These compounds were evaluated as potential anti-inflammatory agents, demonstrating the compound's role in developing new pharmacologically active agents (Thabet, Helal, Salem, & Abdelaal, 2011).
properties
IUPAC Name |
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWATFDXRFISML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide |
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